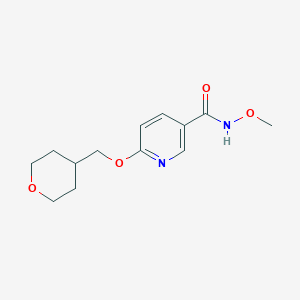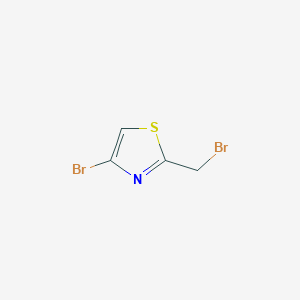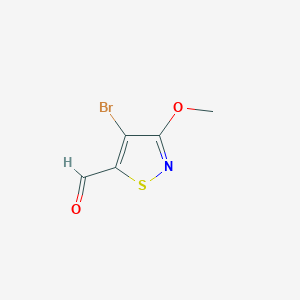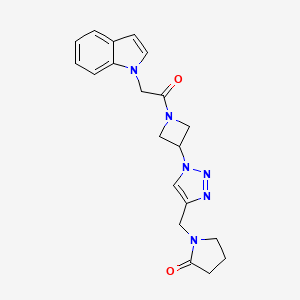![molecular formula C20H18N2O4S B2500395 N-(8H-indéno[1,2-d]thiazol-2-yl)-3,4,5-triméthoxybenzamide CAS No. 681158-09-8](/img/structure/B2500395.png)
N-(8H-indéno[1,2-d]thiazol-2-yl)-3,4,5-triméthoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide" is a derivative of benzamide with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar thiazole and benzamide derivatives, which can be used to infer some aspects of the compound . These derivatives are known for their antimicrobial properties and are of interest in the development of new pharmaceutical agents .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of an aniline derivative with a thiazole or indazole precursor. For instance, the synthesis of N-arylbenzamide derivatives is achieved through a water-mediated, environmentally friendly process, combining phthalic anhydride, anilines, and phenylenediammonium dihydrogenphosphate . Similarly, N-heterocyclic carbenes of indazole can be used as versatile starting materials for organic synthesis, undergoing ring-opening reactions to generate ketenimines, which can then be converted into functionalized benzamides . These methods suggest that the synthesis of "N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide" could potentially be achieved through similar environmentally benign processes, utilizing water as a solvent and employing a step-wise or tandem approach.
Molecular Structure Analysis
The molecular structure of thiazole and benzamide derivatives is often confirmed using spectroscopic techniques such as IR and NMR spectroscopy, as well as single crystal X-ray diffraction data . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound. The indeno[1,2-d]thiazol moiety in the compound of interest suggests a bicyclic structure with a thiazole ring fused to an indene system, which could influence the compound's electronic and steric properties.
Chemical Reactions Analysis
Thiazole and benzamide derivatives can undergo various chemical reactions. For example, the N-heterocyclic carbenes of indazole can add thiols to form benzothioimidates or can be converted into benzamides, which can then be thionated and cyclized to produce different heterocyclic systems . The presence of the trimethoxybenzamide moiety in the compound of interest suggests that it may also undergo electrophilic substitution reactions at the methoxy positions or participate in conjugation with the thiazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole and benzamide derivatives are influenced by their molecular structure. The presence of substituents such as nitro groups or methoxy groups can affect the compound's solubility, melting point, and reactivity . The trimethoxy groups in "N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide" are likely to increase the compound's solubility in organic solvents and could also impact its electronic properties, potentially enhancing its biological activity.
Relevant Case Studies
The antimicrobial activity of similar compounds has been studied, with some derivatives showing potential against both Gram-positive and Gram-negative bacteria, as well as fungal species . These studies are relevant as they provide a basis for the potential biological applications of "N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide". The compound's structure suggests it may also possess antimicrobial properties, which could be explored in future research.
Applications De Recherche Scientifique
Activité Antivirale Contre le SARS-CoV-2
La pandémie de COVID-19 causée par le syndrome respiratoire aigu sévère coronavirus 2 (SARS-CoV-2) a eu un impact significatif sur la santé mondiale et les économies. Les chercheurs ont exploré des inhibiteurs potentiels pour lutter contre le virus, et la protéase de type chymotrypsine 3 (3CL pro) est une cible cruciale en raison de son rôle dans la réplication virale . N-(8H-indéno[1,2-d]thiazol-2-yl)-3,4,5-triméthoxybenzamide et ses dérivés ont été synthétisés et évalués pour leurs activités biochimiques contre la 3CL pro du SARS-CoV-2. Notamment, le composé représentatif 7a a montré une activité inhibitrice avec une CI50 de 1,28 ± 0,17 μM contre la 3CL pro du SARS-CoV-2. Des études de docking moléculaire ont en outre permis de rationaliser le mode de liaison de ce composé .
Autres Activités Biologiques
Au-delà des propriétés antivirales, les dérivés thiazoliques ont démontré des activités biologiques diverses. Bien que ce ne soit pas spécifique au composé en question, il convient de noter que les thiazoles ont été associés aux effets suivants :
- Antimicrobien : Certains composés contenant du thiazole présentent des propriétés antimicrobiennes, comme la sulfazole .
- Antirétroviral : Des composés à base de thiazole comme le ritonavir ont été utilisés comme agents antirétroviraux .
- Antifongique : L’abafungine, un autre dérivé du thiazole, présente une activité antifongique .
- Anticancéreux : La tiazofurine, un analogue du thiazole, a été étudiée pour son potentiel anticancéreux .
- Autres Activités : Les thiazoles ont également été explorés pour leurs effets antidiabétiques, anti-inflammatoires, anti-Alzheimer, antihypertenseurs, antioxydants et hépatoprotecteurs .
En résumé, This compound est prometteur en tant qu’agent antiviral contre le SARS-CoV-2, et ses activités biologiques plus larges justifient des recherches plus approfondies. Les chercheurs continuent d’explorer son potentiel dans la conception et la synthèse de médicaments, en mettant l’accent sur les relations structure-activité (SAR) . Si vous avez besoin de plus d’informations ou si vous avez d’autres questions, n’hésitez pas à les poser ! 😊
Mécanisme D'action
Target of Action
The primary target of N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide is the 3-Chymotrypsin-like cysteine protease (3CL pro) . This enzyme plays a crucial role in the replication of SARS-CoV-2, the virus responsible for COVID-19 .
Mode of Action
N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide interacts with 3CL pro, inhibiting its activity . This interaction disrupts the viral replication process, thereby limiting the spread of the virus within the host .
Biochemical Pathways
The inhibition of 3CL pro affects the biochemical pathway of viral replication. By blocking the activity of this enzyme, the compound prevents the virus from replicating and producing more viral particles .
Result of Action
The result of the compound’s action is the inhibition of SARS-CoV-2 replication. This could potentially lead to a decrease in viral load and alleviate the symptoms of COVID-19 .
Analyse Biochimique
Biochemical Properties
The compound N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide has been found to interact with the 3-Chymotrypsin-like cysteine protease (3CLpro), an enzyme that plays a crucial role in the replication of SARS-CoV-2 . The nature of this interaction is inhibitory, with the compound displaying inhibitory activity against SARS-CoV-2 3CLpro .
Cellular Effects
The effects of N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide on cellular processes are primarily related to its inhibitory action on the 3CLpro enzyme. By inhibiting this enzyme, the compound can potentially disrupt the replication of SARS-CoV-2 within cells
Molecular Mechanism
The molecular mechanism of action of N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide involves binding to the 3CLpro enzyme, thereby inhibiting its function . The binding mode of the compound with 3CLpro has been rationalized through molecular docking studies .
Propriétés
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-24-14-8-12(9-15(25-2)18(14)26-3)19(23)22-20-21-17-13-7-5-4-6-11(13)10-16(17)27-20/h4-9H,10H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENJTCSPOXRBPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2500312.png)
![N-[(4-Methoxyphenyl)methyl]but-3-enamide](/img/structure/B2500314.png)

![ethyl 2-[(E)-2-anilinoethenyl]-5-oxochromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2500317.png)

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2500321.png)

![5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2500323.png)




![(E)-4-(Dimethylamino)-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]but-2-enamide](/img/structure/B2500333.png)
![2-[[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2500335.png)